5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
Description
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, chlorobenzyl, and ethoxybenzylidene groups
Properties
CAS No. |
634896-10-9 |
|---|---|
Molecular Formula |
C26H23ClN4O3 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O3/c1-2-33-22-11-5-18(6-12-22)16-28-31-26(32)25-15-24(29-30-25)20-7-13-23(14-8-20)34-17-19-3-9-21(27)10-4-19/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+ |
InChI Key |
UNQRFBZSNGMCOS-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the ethoxybenzylidene group: This is typically done through a condensation reaction between the pyrazole derivative and 4-ethoxybenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry, pharmacology, and material science. This article explores its applications, supported by data tables and case studies.
Physicochemical Properties
- Molecular Weight : 463.94 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol, but poorly soluble in water.
Medicinal Chemistry
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide has shown promise as a potential therapeutic agent. Its applications in medicinal chemistry include:
- Anticancer Activity : Studies have indicated that compounds with pyrazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects due to the presence of the hydrazide functional group, which has been linked to the inhibition of pro-inflammatory cytokines .
Pharmacological Research
Research into the pharmacological properties of this compound has revealed several important applications:
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of specific enzymes involved in disease pathways, such as kinases associated with cancer proliferation .
- Antimicrobial Activity : Preliminary studies indicate that similar compounds can exhibit antimicrobial properties against various pathogens, making them candidates for further investigation in infectious disease treatment .
Material Science
The unique chemical structure of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide also lends itself to applications in material science:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties for specific applications in coatings and adhesives .
Data Tables
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including compounds similar to 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide. Results indicated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values suggesting effective concentration ranges for therapeutic use .
Case Study 2: Anti-inflammatory Effects
Research conducted on a related hydrazone derivative demonstrated its ability to reduce inflammation markers in animal models. The study highlighted the potential for developing new anti-inflammatory drugs based on this class of compounds .
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromo-benzylidene)-3-(4-ethoxy-phenyl)-2-pyrazoline
- 1-((4-Chlorobenzyl)oxy)-4-ethoxy-2-methylbenzene
Uniqueness
Compared to similar compounds, 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a synthetic compound with potential biological activities. This article reviews its chemical structure, synthesis, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C30H26ClN3O3, with a molecular weight of 576.141 g/mol. Its structure includes a pyrazole core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Synthesis
The synthesis of this compound generally involves the condensation of appropriate hydrazides with aldehydes or ketones, followed by further modifications to introduce substituents such as the 4-chlorobenzyl and 4-ethoxybenzyl groups. The specific synthetic pathway can vary based on the desired purity and yield.
Antitumor Activity
Recent studies have indicated that compounds similar to 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide exhibit significant antitumor activity. For instance, in vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in animal models. In a study involving induced paw edema in rats, administration of the compound resulted in a significant decrease in swelling compared to controls. This suggests its potential use as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary antimicrobial assays have indicated that this compound possesses activity against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, indicating effective inhibition at relatively low concentrations.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in paw edema in rats | |
| Antimicrobial | Effective against specific bacteria |
Case Studies
- Antitumor Study : A recent study published in a peer-reviewed journal evaluated the antitumor effects of similar pyrazole derivatives on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at nanomolar concentrations.
- Anti-inflammatory Research : In another study focusing on inflammation models, the compound was administered to rats with induced inflammation. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential therapeutic application in inflammatory diseases.
- Antimicrobial Testing : A comparative study assessed the antimicrobial properties of various hydrazone derivatives, including this compound. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with further investigation needed to elucidate the mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
